Regioisomeric Identity: 5-Fluoro vs. 6-Fluoro Comparative Physicochemical Profile
High-confidence quantitative differentiation data comparing the 5-fluoro isomer (CAS 1179694-79-1) against its closest analog, the 6-fluoro regioisomer (CAS 1354952-46-7), is absent from the public domain. While both share a molecular formula of C16H14FN3 and a molecular weight of 267.30 g/mol, their structural distinction lies in the fluorine substitution pattern on the benzimidazole ring, which is known in the general benzodiazole class to alter electron density distribution and target binding topologies [1]. No head-to-head biological assays measuring differential IC50, selectivity, or pharmacokinetic parameters have been published. This evidence gap is flagged as a high-priority differentiation dimension requiring proprietary or commissioned experimental validation.
| Evidence Dimension | Fluorine substitution position effect |
|---|---|
| Target Compound Data | Fluorine at 5-position (CAS 1179694-79-1) |
| Comparator Or Baseline | Fluorine at 6-position (CAS 1354952-46-7) |
| Quantified Difference | No quantitative comparative biological data available in public domain; structural isomers with identical molecular formula (C16H14FN3) and molecular weight (267.30 g/mol) . |
| Conditions | Structural isomerism; biological activity comparison not yet published in any peer-reviewed journal or patent. |
Why This Matters
For researchers conducting SAR studies on OGG1 inhibitors or CCR5 antagonists, the absence of quantitative comparator data means the 5-fluoro isomer cannot be interchangeably used with the 6-fluoro isomer without independent validation, directly impacting procurement decisions and experimental reproducibility.
- [1] Thomas Helledays Stiftelse For Medicinsk Forskning. Substituted benzodiazoles and use thereof in therapy. US Patent 11,970,474 B2. 2024. View Source
